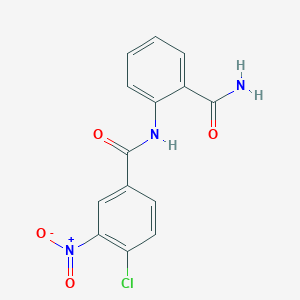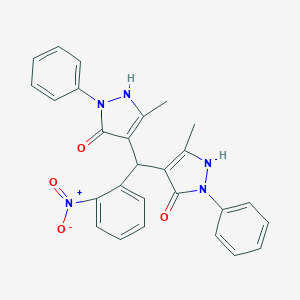
4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and have been extensively studied for their medicinal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves the condensation of appropriate hydrazines with diketones or ketoesters. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolones.
Applications De Recherche Scientifique
4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its analgesic, anti-inflammatory, and antipyretic properties.
Industry: Utilized in the development of dyes, pigments, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl: Known for its analgesic properties.
5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl: Studied for its anti-inflammatory effects.
2-nitrophenyl-3-oxo-1H-pyrazol-4-yl: Investigated for its potential as an antimicrobial agent.
Uniqueness
4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol stands out due to its dual pyrazolone structure, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
205243-15-8 |
|---|---|
Formule moléculaire |
C27H23N5O4 |
Poids moléculaire |
481.5g/mol |
Nom IUPAC |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(2-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H23N5O4/c1-17-23(26(33)30(28-17)19-11-5-3-6-12-19)25(21-15-9-10-16-22(21)32(35)36)24-18(2)29-31(27(24)34)20-13-7-4-8-14-20/h3-16,25,28-29H,1-2H3 |
Clé InChI |
OQBZZOGHVDUCFG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3[N+](=O)[O-])C4=C(NN(C4=O)C5=CC=CC=C5)C |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3[N+](=O)[O-])C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


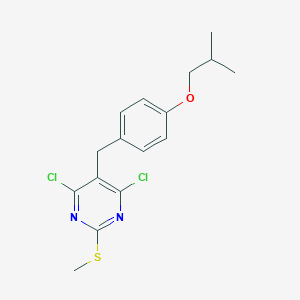
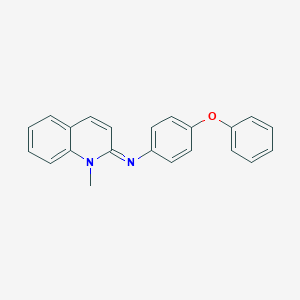
![3-allyl-5-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413920.png)
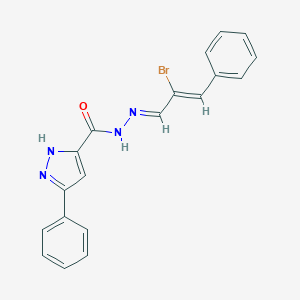
![1-chloro-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B413924.png)
![5,7-Dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B413926.png)
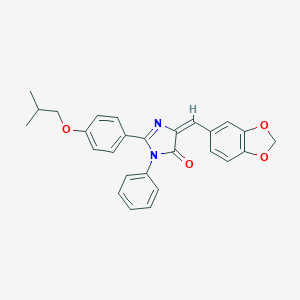
![N-(2-(4-bromophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B413929.png)
![4-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B413930.png)
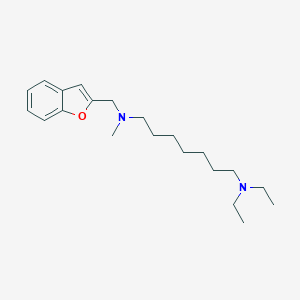
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-isobutoxybenzamide](/img/structure/B413932.png)
![6-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B413933.png)
![2-iodo-N-[5-[2-[2-[5-[(2-iodobenzoyl)amino]-1,3,4-thiadiazol-2-yl]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B413934.png)
